3-Hydroxymonoethylglycinexylidide

Convulsant Potency CNS Toxicity Dose-Response

Procure certified 3-Hydroxymonoethylglycinexylidide as high-purity analytical standard for MEGX liver function testing, pharmacokinetic studies, and GlyT1 research. Distinct from lidocaine/GX; essential for assay calibration and CNS toxicity evaluation. Avoid generic substitution for reliable bioanalytical method validation.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 34604-56-3
Cat. No. B133202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymonoethylglycinexylidide
CAS34604-56-3
Synonyms2-(Ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide;  3-Hydroxy-N-_x000B_(N-ethylglycyl)-2,6-xylidine;  3-Hydroxy-ω-ethylamino-2,6-dimethylacetanilide;  3-Hydroxymonoethylglycylxylidide;  SNX 483; 
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCNCC(=O)NC1=C(C=CC(=C1C)O)C
InChIInChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)
InChIKeyYITCMQBVWIHTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymonoethylglycinexylidide (MEGX) for Analytical Reference Standards and Pharmacological Research Procurement


3-Hydroxymonoethylglycinexylidide (CAS: 34604-56-3), also known as 3-OH-MEGX, 3-Hydroxy-N-desethyl Lidocaine, is an amino acid amide derivative with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. This compound is a primary N-dealkylated metabolite of the widely used local anesthetic and antiarrhythmic agent lidocaine, formed via oxidative N-deethylation predominantly catalyzed by the hepatic cytochrome P450 isoform CYP3A4 [2]. As an active metabolite, MEGX retains significant pharmacological activity and serves as a critical biomarker in the clinical MEGX liver function test [3]. For research and industrial procurement, MEGX is essential as a high-purity analytical reference standard for bioanalytical method development, pharmacokinetic studies, and in vitro metabolism investigations, distinguishing it from inactive lidocaine metabolites or the parent compound itself.

Critical Procurement Rationale: Why Generic Lidocaine Metabolites or Parent Compound Substitution Fails for Quantitative MEGX Applications


Generic substitution of MEGX with lidocaine or other N-dealkylated metabolites such as glycinexylidide (GX) is scientifically invalid for applications requiring precise analytical quantification or mechanistic differentiation. Pharmacologically, MEGX is not merely a less active byproduct; it exhibits distinct, quantifiable biological activities that differ from both lidocaine and GX [1]. Critically, MEGX demonstrates convulsant potency comparable to lidocaine at the blood level (threshold 18.7-21.7 µg/mL), whereas GX exhibits only 1/10th the activity, making MEGX the primary contributor to lidocaine's central nervous system toxicity profile [2]. Furthermore, in glycine transporter 1 (GlyT1) functional assays, lidocaine shows no direct inhibition at clinically relevant concentrations, while MEGX significantly inhibits GlyT1-mediated glycine uptake (P < 0.05), representing a unique pharmacological mechanism not shared by the parent drug [3]. For analytical laboratories, cross-reactivity in immunoassays and distinct chromatographic retention behavior mandate the use of a certified MEGX reference standard, as substitution compromises assay calibration, method validation, and ultimately, the reliability of pharmacokinetic and liver function test data [4].

Quantitative Differentiation of 3-Hydroxymonoethylglycinexylidide (MEGX) from Lidocaine and Its Metabolites: An Evidence-Based Selection Guide


Convulsant Potency: MEGX vs. Lidocaine vs. GX in Rat Seizure Models

In standard dose-response studies in rats, MEGX exhibits a median convulsant dose (CD50) of 67 mg/kg, which is quantitatively similar to lidocaine's CD50 of 52 mg/kg. Crucially, blood level analysis reveals that lidocaine and MEGX are equally potent, with convulsant threshold plasma concentrations ranging from 18.7 to 21.7 µg/mL for both compounds [1]. In stark contrast, the further metabolite glycinexylidide (GX) has only 1/10th the convulsant activity, with a hypothetical CD50 well above its LD50 of 183 mg/kg [2]. This establishes MEGX, not GX, as the primary active metabolite contributing to lidocaine-associated CNS toxicity.

Convulsant Potency CNS Toxicity Dose-Response

Glycine Transporter 1 (GlyT1) Inhibition: MEGX vs. Lidocaine in Primary Astrocyte Uptake Assays

In [14C]-glycine uptake experiments using primary rat astrocytes, lidocaine demonstrates no significant inhibition of GlyT1 function at clinically relevant concentrations, reducing glycine uptake only at toxic levels [1]. Conversely, MEGX significantly inhibits GlyT1-mediated glycine uptake (P < 0.05) [2]. This functional divergence confirms that MEGX possesses a unique pharmacological mechanism of action not shared by its parent compound, directly implicating MEGX in the antinociceptive effects of systemic lidocaine.

GlyT1 Inhibition Analgesic Mechanism In Vitro Pharmacology

Cardiac Electrophysiology: Action Potential Kinetics of MEGX vs. Lidocaine

In isolated guinea-pig papillary muscles perfused with modified Tyrode's solution, both lidocaine (5-20 µg/mL) and MEGX (5-20 µg/mL) produce dose- and rate-dependent depression of the maximum rate of rise of the action potential (Vmax), characteristic of Class I antiarrhythmic action [1]. However, the recovery kinetics of Vmax differ quantitatively. For lidocaine, the slow component time constant of recovery is 176-206 ms. For MEGX, this time constant is prolonged to 300-340 ms, and MEGX additionally exhibits a slower component with a time constant of 3-4 seconds [2]. This indicates that while both drugs share a common mechanism, MEGX dissociates more slowly from cardiac sodium channels, which may lead to different use-dependent block characteristics and a modified antiarrhythmic profile.

Antiarrhythmic Cardiac Electrophysiology Class I Agent

Analytical Specificity: HPLC-MS/MS Quantification vs. Immunoassay Interference

A validated HPLC-MS/MS method for the simultaneous quantification of lidocaine and its metabolites in human plasma demonstrates high specificity and sensitivity, with linear calibration ranges of 0.01-5 mg/L for lidocaine and 0.01-1.5 mg/L for MEGX and GX [1]. This chromatographic separation is essential because common immunoassays, such as the automated fluorescence polarization immunoassay (FPIA) for the MEGX liver function test, suffer from significant cross-reactivity. Notably, lidocaine concentrations >10 mg/L cross-react in the MEGX FPIA, and 3-hydroxymonoethylglycinexylidide (OH-MEGX) also cross-reacts, compromising assay specificity [2]. The HPLC-MS/MS method overcomes this limitation by providing chromatographic resolution and selective multiple reaction monitoring (MRM) for each analyte.

Bioanalysis HPLC-MS/MS Analytical Method Validation

Validated Application Scenarios for 3-Hydroxymonoethylglycinexylidide (MEGX) in Research and Analytical Settings


Clinical Liver Function Assessment (MEGX Test) in Transplant Medicine and Hepatology

MEGX serves as the sole quantitative biomarker for the monoethylglycinexylidide (MEGX) test, a real-time assessment of hepatic CYP3A4 metabolic capacity. Serum MEGX concentrations are measured 15 and 30 minutes after a subtherapeutic intravenous lidocaine dose (1 mg/kg) [1]. Clinically, MEGX concentrations <20 µg/L indicate compromised hepatic function, while levels <10 µg/L are associated with an extremely high risk for pretransplant nonsurvival, and levels <5 µg/L are particularly relevant in pediatric end-stage liver disease [2]. This application is unique to MEGX among lidocaine metabolites.

Preclinical CNS Toxicity and Convulsant Liability Assessment

In preclinical safety pharmacology and toxicology studies, accurate quantification of MEGX is critical for interpreting lidocaine's CNS toxicity profile. As demonstrated in rat dose-response studies, MEGX is equipotent to lidocaine at the blood level (convulsant threshold: 18.7-21.7 µg/mL), whereas the alternative metabolite glycinexylidide (GX) has only 1/10th the potency [1]. Therefore, any study evaluating convulsant liability or CNS adverse effects must incorporate MEGX measurement to avoid a tenfold underestimation of neurotoxic risk associated with metabolite accumulation.

Novel Analgesic Target Discovery and GlyT1 Modulator Screening

MEGX is a validated tool compound for investigating GlyT1 as a novel analgesic target. Unlike lidocaine, which is inactive at GlyT1, MEGX significantly inhibits GlyT1-mediated glycine uptake in primary astrocytes and GlyT1-expressing oocytes (P < 0.05) [1]. Researchers investigating glycinergic mechanisms of analgesia or screening for new GlyT1 inhibitors can utilize MEGX as a positive control or chemical starting point, whereas lidocaine would be an inappropriate negative control for this specific pathway.

Bioanalytical Method Development and Pharmacokinetic Studies

MEGX is an essential analytical reference standard for developing and validating LC-MS/MS methods for lidocaine pharmacokinetic studies. Validated methods, such as the HPLC-MS/MS assay with a linear range of 0.01-1.5 mg/L for MEGX, enable simultaneous quantification of lidocaine, MEGX, and GX in plasma from surgical patients receiving intravenous lidocaine [1]. The use of a certified MEGX reference standard is mandatory for calibration, quality control, and ensuring method accuracy, particularly to avoid the cross-reactivity issues that plague MEGX immunoassays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxymonoethylglycinexylidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.